molecular formula C8H9Br2N B1585742 4,6-Dibromo-2,3-dimethylaniline CAS No. 22364-27-8

4,6-Dibromo-2,3-dimethylaniline

Cat. No. B1585742
CAS RN: 22364-27-8
M. Wt: 278.97 g/mol
InChI Key: RSHQVLGRKLJUHX-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-dimethylaniline (DBDMA) is an organic compound that belongs to the class of anilines. It is used in various scientific research applications due to its unique properties. DBDMA is synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Electrochemical Studies

One significant area of research application for 4,6-Dibromo-2,3-dimethylaniline is in electrochemical studies. Arias, Brillas, and Costa (1990) explored the electrochemical oxidation of compounds similar to 4,6-Dibromo-2,3-dimethylaniline, such as 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline, in aqueous sulfuric acid solutions. Their study, conducted using a platinum electrode, provides insights into the oxidation processes of these compounds, which can be relevant to understanding the behavior of 4,6-Dibromo-2,3-dimethylaniline in similar contexts (Arias, Brillas & Costa, 1990).

DNA Adduct Formation

Gonçalves, Beland, and Marques (2001) investigated the formation of DNA adducts by 2,6-dimethylaniline, a compound structurally related to 4,6-Dibromo-2,3-dimethylaniline. Their research is crucial in understanding how such compounds interact with DNA, which can have implications for the study of mutagenicity and carcinogenicity (Gonçalves, Beland & Marques, 2001).

Molecular Structure Analysis

Huang, Du, Liu, and Che (2013) conducted a study on a compound resulting from the condensation reaction of 4,6-Dibromo-2,3-dimethylaniline, offering valuable insights into its molecular structure. This kind of research is essential for understanding the physical and chemical properties of such compounds (Huang, Du, Liu & Che, 2013).

Metabolic Studies

Boyland and Sims (1959) analyzed the metabolism of 3,4-dimethylaniline in rats, a study relevant for understanding the metabolic pathways of similar compounds like 4,6-Dibromo-2,3-dimethylaniline. Such research helps in elucidating the biological interactions and transformations of these compounds in living organisms (Boyland & Sims, 1959).

Environmental and Chemical Engineering

Masomboon, Ratanatamskul, and Lu (2009) explored the chemical oxidation of 2,6-dimethylaniline in the Fenton process. This study is significant for understanding the environmental implications and potential applications of similar compounds in waste treatment and chemical engineering (Masomboon, Ratanatamskul & Lu, 2009).

properties

IUPAC Name

4,6-dibromo-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHQVLGRKLJUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379136
Record name 4,6-dibromo-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2,3-dimethylaniline

CAS RN

22364-27-8
Record name 4,6-dibromo-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Huang, Z Du, W Liu, F Che - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
The title compound, C20H20Br4N2, is a product of the condensation reaction of 4,6-dibromo-2,3-dimethylaniline and butane-2,3-dione. The molecule has a center of symmetry at the …
Number of citations: 7 scripts.iucr.org
RB Boers, YP Randulfe, HNS Haas… - European Journal of …, 2002 - Wiley Online Library
This paper presents the synthesis of 1‐ 13 C‐ and 4‐ 13 C‐plastoquinone‐9 and their characterization with NMR spectroscopy and mass spectrometry. The synthetic scheme has been …
CJ Macdonald, WF Reynolds - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The signs of the intermethyl proton spin–spin coupling constants in ortho, meta, and para xylene derivatives (interbenzylic coupling) have been determined by double resonance …
Number of citations: 36 cdnsciencepub.com
RS Leight - 1977 - search.proquest.com
A. Symmetry of Forbidden Reactions........... eee B. History and Mechanistic Alternatives in the Thermal Rearrangements of Bicyclo [2. 2. 0] hexa-2, 5-diene (Dewar benzene) and Bicyclo …
Number of citations: 0 search.proquest.com

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